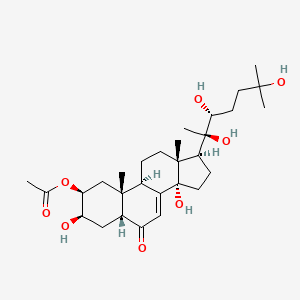

2-O-Acetyl-20-hydroxyecdysone

Descripción

Propiedades

Fórmula molecular |

C29H46O8 |

|---|---|

Peso molecular |

522.7 g/mol |

Nombre IUPAC |

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

Clave InChI |

TXLUXHSVMYTTCI-FORVDKSSSA-N |

SMILES isomérico |

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C |

SMILES canónico |

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

Sinónimos |

20-hydroxyecdysone 2-acetate |

Origen del producto |

United States |

Foundational & Exploratory

Natural Sources of 2-O-Acetyl-20-hydroxyecdysone: A Technical Guide for Researchers

Abstract

2-O-Acetyl-20-hydroxyecdysone is a phytoecdysteroid, a class of compounds analogous to insect molting hormones, found in various terrestrial plants. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources, isolation methodologies, and key biological signaling pathways associated with this compound. Notably, this compound has garnered interest for its potential therapeutic applications, including its ability to modulate amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. This guide summarizes quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and presents its mechanisms of action through signaling pathway diagrams.

Introduction to this compound

This compound (also known as β-Ecdysone 2-acetate) is a naturally occurring polyhydroxylated steroid belonging to the ecdysteroid family.[1] These compounds are synthesized by certain plants, where they are thought to act as a defense mechanism against phytophagous insects by disrupting their molting and metamorphosis processes.[2] In recent years, phytoecdysteroids, including this compound and its more abundant precursor 20-hydroxyecdysone (B1671079) (20E), have attracted significant scientific attention for their diverse pharmacological effects in mammals. These effects include anabolic, neuroprotective, anti-diabetic, and immunomodulatory properties, with a notable lack of androgenic side effects associated with synthetic anabolic steroids.[3][4]

The unique biological activities of this compound, particularly its influence on neurodegenerative disease pathways, make it a compound of high interest for pharmaceutical research and development.[1][5] This guide aims to consolidate the current knowledge on its natural origins and provide the technical framework necessary for its further investigation.

Natural Sources and Quantification

This compound has been identified in a variety of plant species, often alongside a complex mixture of other ecdysteroid analogues. The primary plant genera known to be sources include Serratula, Silene, Cyanotis, and Rhaponticum.[1][2][6][7]

While specific quantitative data for this compound is sparse in the literature, the concentration of its parent compound, 20-hydroxyecdysone (20E), is often reported and can be substantial, reaching up to 2% of the plant's dry weight in some species.[8][9] The presence and concentration of these compounds can vary significantly based on the plant species, the specific organ (leaves, roots, seeds), and developmental stage.[9] The following table summarizes the content of major ecdysteroids in notable plant sources where acetylated derivatives have also been reported.

| Plant Species | Family | Plant Part | Major Ecdysteroid | Concentration (% of Dry Weight) | Reference(s) |

| Serratula coronata | Asteraceae | Aerial Parts / Leaves | 20-Hydroxyecdysone | up to 1.5% | [2][10] |

| Silene praemixta | Caryophyllaceae | Aerial Parts | Total Ecdysteroids | ~2.0% | [8][9] |

| Silene viridiflora | Caryophyllaceae | Aerial Parts | Total Ecdysteroids | ~1.6% | [8] |

| Silene otites | Caryophyllaceae | Herba | 20-Hydroxyecdysone | ~0.13-0.7% | [4][11] |

| Rhaponticum carthamoides | Asteraceae | Roots | 20-Hydroxyecdysone | up to 1.5% | [10] |

| Cyanotis arachnooides | Commelinaceae | Whole Plant | 20-Hydroxyecdysone | Not specified | [1] |

Note: The table primarily lists the concentration of the most abundant ecdysteroid, 20-hydroxyecdysone, as specific quantitative data for this compound is not widely available. These plants are known sources of a complex mixture of ecdysteroids, including various acetylated forms.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process of extraction, cleanup, and chromatographic separation. The following is a generalized protocol synthesized from various published methodologies.[2][11][12][13]

General Isolation Workflow

The overall process begins with the extraction from dried and milled plant material, followed by a series of purification and chromatographic steps to isolate the target compound.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology

-

Extraction:

-

Dried and finely milled plant material (e.g., 1 kg of Serratula coronata leaves) is macerated with methanol (MeOH) for 24-48 hours at room temperature. The process is typically repeated 2-3 times to ensure exhaustive extraction.[12]

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning (Cleanup):

-

The crude extract is dissolved in a boiling 50% aqueous MeOH solution. After cooling, this solution is partitioned against a non-polar solvent like n-hexane or benzene multiple times to remove lipids and chlorophylls.[12]

-

The aqueous MeOH phase, which contains the ecdysteroids, is collected and concentrated to dryness.

-

-

Precipitation (Optional Cleanup):

-

The residue is redissolved in a minimal amount of hot MeOH, and acetone is added (e.g., 2-4 volumes). This causes the precipitation of highly polar impurities like sugars and saponins.[14]

-

The mixture is cooled, and the precipitate is removed by filtration. The filtrate, containing the ecdysteroids, is concentrated to dryness.

-

-

Column Chromatography (CC):

-

The purified extract is adsorbed onto silica (B1680970) gel and applied to a silica gel column.[13]

-

The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) or ethyl acetate (B1210297) (EtOAc) and MeOH. For example, starting with CHCl₃-MeOH (25:1) and gradually increasing the polarity.[13]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as CHCl₃-MeOH (8:1) and visualized under UV light (254 nm) and/or by spraying with a vanillin-sulfuric acid reagent (which gives a turquoise color for ecdysteroids).[12][13]

-

-

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Fractions enriched with this compound are pooled and subjected to preparative HPLC.

-

Stationary Phase: A C18 reversed-phase column is commonly used.[4]

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) or methanol is typically employed. A representative gradient could be: 0-5 min, 15% ACN; 5-30 min, 15-50% ACN; 30-35 min, 50-100% ACN.[4]

-

Detection: UV detection at λ = 242 nm is effective due to the α,β-unsaturated ketone chromophore in the ecdysteroid core.[1][4]

-

The peak corresponding to this compound is collected, and the solvent is evaporated. The purity of the final compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Biological Activity and Signaling Pathways

This compound and its parent compound 20-hydroxyecdysone have been shown to interact with several key signaling pathways in mammals, underpinning their therapeutic potential.

Modulation of Amyloid-β Aggregation

A critical pathogenic event in Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide, particularly the Aβ42 isoform, into soluble oligomers, which are considered the most neurotoxic species. This compound has been shown to intervene in this pathway. It promotes the formation of larger, less toxic amyloid fibrils, thereby reducing the concentration of harmful oligomers.[1][5] This suggests a neuroprotective mechanism by shifting the equilibrium of Aβ aggregation towards a less toxic state.

Caption: Intervention of this compound in the Aβ aggregation pathway.

Interaction with Estrogen Receptor Beta (ERβ)

The anabolic effects of the parent compound, 20-hydroxyecdysone, are believed to be mediated through Estrogen Receptor Beta (ERβ), rather than the androgen receptor typically associated with anabolic steroids.[15] While direct binding evidence has been debated, functional assays and computational modeling strongly support this interaction. Activation of ERβ can initiate downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for promoting protein synthesis and muscle growth. This provides a molecular basis for the anabolic, non-androgenic properties of ecdysteroids. Given its structural similarity, this compound is hypothesized to act through a similar mechanism.

Caption: Proposed anabolic signaling pathway of ecdysteroids via Estrogen Receptor β.

Conclusion

This compound represents a promising natural product for further scientific investigation and potential therapeutic development. Its presence in several plant families, such as Asteraceae and Caryophyllaceae, provides accessible natural sources. The established methodologies for ecdysteroid isolation, based on a combination of solvent extraction and multi-step chromatography, offer a clear path for obtaining pure compounds for research. Furthermore, its demonstrated ability to modulate the amyloid-β aggregation pathway and the proposed anabolic mechanism via ERβ signaling highlight its potential in addressing neurodegenerative diseases and conditions requiring anabolic support. This guide provides a foundational resource for researchers aiming to explore the full therapeutic potential of this intriguing phytoecdysteroid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Phytoecdysteroids from the juice of Serratula coronata L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C29H46O8 | CID 11060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolites of Serratula L. and Klasea Cass. (Asteraceae): Diversity, Separation Methods, and Bioactivity | MDPI [mdpi.com]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CCCC 2005, Volume 70, Issue 12, Abstracts pp. 2038-2052 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 14. US20200148718A1 - Pharmaceutical-grade 20-hydroxyecdysone extract, use of same and preparation thereof - Google Patents [patents.google.com]

- 15. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Technical Profile of 2-O-Acetyl-20-hydroxyecdysone: A Phytoecdysteroid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring phytoecdysteroid, a class of steroid hormones found in various plants and insects. It is an acetylated derivative of the more common 20-hydroxyecdysone (B1671079). This compound has garnered significant interest within the scientific community for its diverse biological activities, including antimicrobial properties and, notably, its potential role in neuroprotective pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound, with a focus on its experimental protocols and data.

Discovery and Natural Occurrence

This compound has been identified as a constituent of plants from the Serratula genus, particularly Serratula coronata L.[1][2][3]. Research on the chemical composition of this plant has led to the isolation and identification of a variety of ecdysteroids, including several acetylated derivatives. While a singular "discovery" paper is not readily identifiable, the body of work from researchers such as Shirshova and Odinokov has established the natural occurrence of this compound. Its presence in Serratula coronata suggests a role in the plant's defense mechanisms.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and quantification. Below is a summary of its key physicochemical properties and representative spectroscopic data derived from the analysis of its parent compound and related acetylated ecdysteroids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆O₈ | [4][5] |

| Molecular Weight | 522.67 g/mol | [4][5] |

| CAS Number | 19536-25-5 | [4][5] |

| Appearance | White to off-white solid | |

| UV max (in Methanol) | ~242 nm |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

(Note: This is a representative table based on known spectra of 20-hydroxyecdysone and the expected shifts upon acetylation at the C-2 position. Specific shifts may vary slightly based on solvent and experimental conditions.)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) |

| 1 | ~38.0 | ~1.85 (m), ~1.65 (m) |

| 2 | ~70.0 | ~5.10 (m) |

| 3 | ~68.0 | ~4.00 (m) |

| 4 | ~32.0 | ~2.30 (m), ~2.10 (m) |

| 5 | ~51.0 | ~3.20 (dd) |

| 6 | ~204.0 | - |

| 7 | ~121.0 | ~5.80 (d) |

| 8 | ~165.0 | - |

| 9 | ~34.0 | ~3.10 (m) |

| 10 | ~38.0 | - |

| 11 | ~21.0 | ~1.90 (m), ~1.70 (m) |

| 12 | ~31.0 | ~2.00 (m), ~1.80 (m) |

| 13 | ~48.0 | - |

| 14 | ~84.0 | - |

| 15 | ~22.0 | ~1.95 (m), ~1.75 (m) |

| 16 | ~28.0 | ~2.15 (m), ~1.95 (m) |

| 17 | ~50.0 | ~2.40 (t) |

| 18 | ~17.0 | ~0.85 (s) |

| 19 | ~24.0 | ~0.95 (s) |

| 20 | ~72.0 | - |

| 21 | ~21.0 | ~1.20 (s) |

| 22 | ~77.0 | ~3.30 (dd) |

| 23 | ~32.0 | ~1.60 (m), ~1.50 (m) |

| 24 | ~32.0 | ~1.70 (m), ~1.60 (m) |

| 25 | ~72.0 | - |

| 26 | ~29.0 | ~1.15 (s) |

| 27 | ~29.0 | ~1.15 (s) |

| Acetyl Group | ||

| C=O | ~170.0 | - |

| CH₃ | ~21.0 | ~2.05 (s) |

Table 3: Representative Mass Spectrometry Data for this compound

| Ion | m/z | Interpretation |

| [M+H]⁺ | 523.32 | Protonated Molecule |

| [M+Na]⁺ | 545.30 | Sodiated Adduct |

| [M-H₂O+H]⁺ | 505.31 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 487.30 | Loss of two water molecules |

| [M-3H₂O+H]⁺ | 469.29 | Loss of three water molecules |

| [M-CH₃COOH+H]⁺ | 463.32 | Loss of acetic acid |

Experimental Protocols

Protocol 1: Isolation from Serratula coronata

This protocol is a representative procedure for the isolation of this compound from its natural source.

1. Extraction:

-

Air-dried and powdered aerial parts of Serratula coronata (1 kg) are extracted with 80% methanol (B129727) (3 x 5 L) at room temperature for 24 hours for each extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 500 mL) and then ethyl acetate (B1210297) (3 x 500 mL).

-

The ethyl acetate fraction, which contains the less polar ecdysteroids, is collected and evaporated to dryness.

3. Column Chromatography:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:0, 98:2, 95:5, 90:10 v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) mobile phase and visualized with a vanillin-sulfuric acid spray reagent.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing compounds with similar Rf values to known ecdysteroid standards are pooled and further purified by preparative HPLC.

-

A C18 column is used with a mobile phase of methanol and water in a gradient elution.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Table 4: Representative Quantitative Data for Isolation

| Parameter | Value |

| Starting Plant Material | 1 kg |

| Crude Ethyl Acetate Extract | ~15 g |

| Yield of Pure Compound | 10-20 mg |

| Purity (by HPLC) | >95% |

Protocol 2: Semi-Synthesis from 20-hydroxyecdysone

This protocol describes a method for the semi-synthesis of this compound.[6]

1. Acylation Reaction:

-

20-hydroxyecdysone (100 mg) is dissolved in a mixture of pyridine (B92270) (5 mL) and acetic anhydride (B1165640) (1 mL).

-

The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC.

2. Work-up:

-

The reaction is quenched by the addition of cold water (20 mL).

-

The mixture is then extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

3. Purification:

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a chloroform-methanol gradient to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the context of neurodegenerative diseases. Research has shown its ability to modulate the aggregation of amyloid-β42 (Aβ42), a peptide strongly implicated in the pathology of Alzheimer's disease.[7]

Unlike inhibitors of Aβ42 aggregation, this compound promotes the formation of Aβ42 fibrils. This action is thought to be beneficial as it reduces the concentration of smaller, more neurotoxic Aβ42 oligomers.

Caption: Amyloid-β42 Aggregation Pathway Modulation.

The antimicrobial activity of this compound has also been reported. Studies have shown that the introduction of an acetyl group to 20-hydroxyecdysone significantly enhances its antibacterial activity against various microbes.[1][8]

Table 5: Antimicrobial Activity of this compound

| Microorganism | Activity |

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

Experimental Workflow

The overall workflow for the discovery and characterization of this compound can be summarized in the following diagram.

Caption: Isolation and Characterization Workflow.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the areas of neurodegenerative disease and antimicrobial research. The methodologies for its isolation from natural sources and its semi-synthesis are well-established, allowing for further investigation into its mechanisms of action and potential applications in drug development. This technical guide provides a foundational resource for researchers and scientists working with this intriguing phytoecdysteroid.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytoecdysteroids from the juice of Serratula coronata L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C29H46O8 | CID 11060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. nioch.nsc.ru [nioch.nsc.ru]

- 7. Diverse ecdysterones show different effects on amyloid-β42 aggregation but all uniformly inhibit amyloid-β42-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-O-Acetyl-20-hydroxyecdysone: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid found in various plants and insects.[1] As a derivative of the more abundant 20-hydroxyecdysone (B1671079), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound is a polyhydroxylated steroid characterized by an acetyl group at the C-2 position.[1] This modification influences its polarity and may affect its biological activity and pharmacokinetic profile compared to its parent compound, 20-hydroxyecdysone. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C29H46O8 | [1] |

| Molecular Weight | 522.7 g/mol | [1] |

| CAS Number | 19536-25-5 | [1] |

| Physical Appearance | Solid | [2] |

| UV max (in Ethanol) | 244 nm | [2] |

| Solubility | Soluble in Ethanol, DMSO, and Dimethylformamide (DMF). Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | [2] |

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound.

Storage Recommendations:

-

Long-term storage: For optimal stability, the solid compound should be stored at -20°C.[2][3] Under these conditions, it is reported to be stable for at least four years.[2]

-

Solutions: Stock solutions can be prepared in appropriate solvents. For short-term storage of up to one month, solutions can be kept at -20°C, protected from light. For longer-term storage of up to six months, it is recommended to store solutions at -80°C, also with light protection.[3]

Forced Degradation and Stability Profile:

Detailed quantitative data from forced degradation studies (e.g., degradation kinetics under various pH and temperature conditions) for this compound are not extensively available in the public domain. However, based on the general principles of pharmaceutical stability testing, a forced degradation study would typically involve exposing the compound to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.[4][5][6][7] Given its ester linkage, this compound is likely susceptible to hydrolysis under acidic or basic conditions, which would yield 20-hydroxyecdysone and acetic acid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective acylation of 20-hydroxyecdysone. A general procedure involves the direct acylation using an equimolar quantity of acetic anhydride (B1165640) in a suitable solvent.[8]

General Protocol for Direct Acylation:

-

Dissolve 20-hydroxyecdysone in a suitable solvent (e.g., pyridine (B92270) or a mixture of solvents).

-

Add an equimolar amount of acetic anhydride to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Proceed with the purification of the crude product.

Purification by Preparative HPLC

The purification of this compound from the reaction mixture is commonly performed using preparative high-performance liquid chromatography (HPLC).[8] Normal-phase HPLC is often employed for the separation of ecdysteroid acetates.[8]

General Preparative HPLC Protocol:

-

Dissolve the crude product in a suitable solvent compatible with the mobile phase.

-

Use a preparative HPLC system equipped with a suitable normal-phase column (e.g., silica-based).

-

Develop a mobile phase system that provides good separation of the desired product from starting material and byproducts. This is often a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate).

-

Optimize the flow rate and gradient profile for efficient separation and collection.

-

Inject the dissolved crude product onto the column.

-

Monitor the elution profile using a UV detector (e.g., at 244 nm).

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry, and NMR spectroscopy.[8]

Signaling Pathway of the Parent Compound: 20-Hydroxyecdysone

This compound is expected to exert its biological effects through pathways similar to its parent compound, 20-hydroxyecdysone, or act as a prodrug that is hydrolyzed to 20-hydroxyecdysone in vivo. The primary signaling pathway for ecdysteroids in insects involves the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[9]

Upon binding of 20-hydroxyecdysone, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and modulates their transcription. This leads to a cascade of physiological events, including molting and metamorphosis in insects.[9] While mammals do not have a homologous ecdysone receptor, ecdysteroids have been shown to exert various pharmacological effects, potentially through interactions with other cellular targets.

Conclusion

References

- 1. This compound | C29H46O8 | CID 11060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. nioch.nsc.ru [nioch.nsc.ru]

- 9. taylorandfrancis.com [taylorandfrancis.com]

2-O-Acetyl-20-hydroxyecdysone vs 20-hydroxyecdysone chemical structure

An In-depth Technical Guide to 2-O-Acetyl-20-hydroxyecdysone and 20-hydroxyecdysone (B1671079)

This technical guide provides a comprehensive comparison of this compound and its parent compound, 20-hydroxyecdysone. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical, biological, and analytical distinctions between these two ecdysteroids.

Core Chemical Structure Comparison

20-hydroxyecdysone (also known as ecdysterone or 20E) is a naturally occurring steroid hormone that governs molting and metamorphosis in arthropods.[1] this compound is a derivative of 20E, distinguished by the presence of an acetyl group at the C-2 hydroxyl position of the steroid nucleus. This seemingly minor modification can lead to significant differences in the physicochemical properties and biological activities of the molecule.

The core structure of both compounds is a cyclopentanoperhydrophenanthrene ring system, characteristic of steroids, with a side chain attached at C-17.[2][3] The key structural difference is the esterification of the hydroxyl group at the C-2 position in this compound.

Comparative Physicochemical Data

The addition of the acetyl group alters the molecular formula and weight, which can influence properties such as polarity and solubility. These differences are critical for experimental design, particularly in drug formulation and delivery.

| Property | 20-hydroxyecdysone | This compound |

| Molecular Formula | C27H44O7[1][4] | C29H46O8[5][6] |

| Molecular Weight | 480.63 g/mol [1] | 522.67 g/mol [6][7] |

| CAS Number | 5289-74-7[1][4] | 19536-25-5[5][8] |

| IUPAC Name | (2β,3β,5β,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one[1] | [(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate[5] |

| Solubility | Data not consistently available in search results. | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[9] |

Experimental Protocols

Synthesis of this compound

The synthesis of 2-O-acetylated ecdysteroids is typically achieved through the direct acylation of the parent compound.

Protocol: Direct Acylation of 20-hydroxyecdysone [10]

-

Reaction Setup: Dissolve 20-hydroxyecdysone in a suitable solvent (e.g., pyridine).

-

Acylation: Add an equimolar quantity of acetic anhydride (B1165640) to the solution. The use of equimolar amounts favors mono-acylation. Using an excess of acetic anhydride can lead to the formation of di-, tri-, and tetra-acetylated products.[10]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum yield of the desired 2-O-acetyl product.

-

Quenching: Once the reaction is complete, quench the reaction by adding cold water or a suitable buffer.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (B1210297).

-

Purification: The crude product is then purified. A common method is preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column to separate the 2-O-acetyl derivative from unreacted 20E and other acylated byproducts.[10]

-

Structure Confirmation: The final structure of the purified this compound is confirmed using spectroscopic methods, such as 1H-NMR spectroscopy.[10]

Analytical Methods for Separation and Identification

Distinguishing between 20-hydroxyecdysone and its acetylated form requires robust analytical techniques.

Protocol: HPLC Analysis [11]

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column (e.g., C18) is typically used for separating phytoecdysteroids.

-

Mobile Phase: A gradient elution is often employed to achieve superior separation. A common mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with the organic solvent concentration increasing over the course of the run.

-

Detection: UV detection is commonly set at approximately 244 nm, which corresponds to the λmax for these compounds.[9]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known concentration standards.

Protocol: Mass Spectrometry (MS) for Identification [12][13]

-

Technique: Liquid Chromatography coupled to Mass Spectrometry (LC-MS), often with tandem MS (MS/MS), is a powerful tool for structural elucidation.

-

Ionization: Electrospray ionization (ESI) is a common method for these molecules.[12][13]

-

Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound will differ from that of 20-hydroxyecdysone, notably showing a characteristic loss of the acetyl group. This allows for unambiguous identification.[12]

Signaling Pathways and Biological Activity

20-Hydroxyecdysone Signaling

20-hydroxyecdysone exerts its primary effects in insects through a well-defined genomic signaling pathway.[14]

-

Canonical Pathway: 20E enters the target cell and binds to a nuclear receptor complex. This complex is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[14] This ligand-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[15][16] This pathway is crucial for regulating key physiological processes such as molting, development, and reproduction.[14]

-

Non-Genomic Pathway: Evidence also points to a non-genomic pathway where 20E can trigger rapid cellular responses through membrane-bound receptors. This can involve G-protein coupled receptors (GPCRs) and subsequent activation of second messenger systems, such as an increase in intracellular calcium, leading to the activation of kinases like Ca2+/calmodulin-dependent protein kinase II (CaMKII).[15][17]

Biological Activity of this compound

While 20E's primary role is as an insect hormone, its derivatives are being explored for other pharmacological applications. Research indicates that this compound exhibits distinct biological activities, particularly in the context of neurodegenerative disease models.

-

Amyloid-β Modulation: Studies have shown that this compound can inhibit cytotoxicity induced by amyloid-β42 (Aβ42), a peptide central to Alzheimer's disease pathology.[6][7] It appears to reduce the formation of toxic Aβ oligomers by promoting their conversion into less harmful fibril structures.[6][7][9] This suggests a potential neuroprotective role for this specific derivative.

-

Antimicrobial Activity: this compound has also been reported to completely inhibit the growth of various bacteria (S. aureus, E. coli, P. vulgaris) and fungi (C. albicans, A. alternata, F. solani) at a concentration of 10 µg/ml.[9] The toxicity of acetate derivatives of 20E was found to be higher than that of the parent 20E against several microorganisms.[10]

Conclusion

The acetylation of 20-hydroxyecdysone at the C-2 position creates a distinct molecule, this compound, with altered physicochemical properties and a unique biological activity profile. While sharing the same steroidal backbone, the addition of the acetyl group modifies its polarity and molecular weight, necessitating specific analytical methods like HPLC and MS for its separation and identification. Critically, this modification imparts novel bioactivities, such as the modulation of amyloid-β aggregation and enhanced antimicrobial effects, which are not prominently associated with the parent compound. This technical comparison underscores the importance of seemingly minor chemical modifications in diversifying the pharmacological potential of natural products, opening new avenues for research and development.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C29H46O8 | CID 11060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Beta Amyloid | TargetMol [targetmol.com]

- 8. mybiosource.com [mybiosource.com]

- 9. caymanchem.com [caymanchem.com]

- 10. nioch.nsc.ru [nioch.nsc.ru]

- 11. researchgate.net [researchgate.net]

- 12. Detection and identification of 20-hydroxyecdysone metabolites in calf urine by liquid chromatography-high resolution or tandem mass spectrometry measurements and establishment of their kinetics of elimination after 20-hydroxyecdysone administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.biologists.com [journals.biologists.com]

- 17. The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 2-O-Acetyl-20-hydroxyecdysone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the phytoecdysteroid 20-hydroxyecdysone (B1671079), is emerging as a molecule of significant interest due to its diverse biological activities. While its parent compound is well-characterized as a primary insect molting hormone, this compound exhibits a distinct and multifaceted mechanism of action with potential therapeutic applications in neurodegenerative diseases and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of its core mechanisms, supported by available data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The mechanism of action of this compound can be broadly categorized into three main areas: modulation of amyloid-β aggregation, antimicrobial and antifungal activity, and interaction with invertebrate hormonal pathways. The latter is largely inferred from the well-established role of its parent compound, 20-hydroxyecdysone.

Modulation of Amyloid-β Aggregation

A significant aspect of the therapeutic potential of this compound lies in its ability to modulate the aggregation of amyloid-β42 (Aβ42), a peptide centrally implicated in the pathogenesis of Alzheimer's disease. Unlike inhibitors of aggregation, this compound appears to promote the fibrillization of Aβ42. This action is thought to be protective, as it reduces the concentration of smaller, more toxic Aβ42 oligomers.[1] This proposed mechanism suggests a shift in the equilibrium of Aβ42 aggregation away from the harmful oligomeric species towards the formation of less toxic fibrils.[1]

Furthermore, the protective effect of this compound against Aβ42-induced cytotoxicity may also be attributed to a reduction in reactive oxygen species (ROS) production.[1]

Antimicrobial and Antifungal Activity

This compound has demonstrated significant antimicrobial and antifungal properties. The introduction of an acetyl group to the 20-hydroxyecdysone molecule markedly enhances its activity against microbes responsible for inflammatory and purulent processes.[2] While the precise mechanism of this antimicrobial action is not yet fully elucidated, it is a key area of its biological profile.

Invertebrate Ecdysone (B1671078) Receptor Agonism

As a derivative of 20-hydroxyecdysone, this compound is presumed to interact with the invertebrate ecdysone receptor (EcR). In arthropods, 20-hydroxyecdysone is the primary molting hormone. It binds to the EcR, which then forms a heterodimer with the ultraspiracle protein (USP). This complex subsequently binds to ecdysone response elements (EcREs) on DNA, leading to the regulation of gene expression that controls molting and metamorphosis. It is plausible that this compound functions as an agonist at the EcR/USP complex, either directly or after deacetylation to 20-hydroxyecdysone.

References

A Technical Guide to the Biological Activity of Acetylated Ecdysteroids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of acetylated ecdysteroids. It explores the structure-activity relationships, summarizes quantitative bioactivity data, and details relevant experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the modification and application of ecdysteroids.

Introduction to Ecdysteroids and Acetylation

Ecdysteroids are a class of polyhydroxylated steroid hormones that are crucial for regulating developmental processes such as molting and reproduction in arthropods.[1][2] These compounds are also found in various plant species, where they are known as phytoecdysteroids and are thought to serve as defensive agents against insect herbivores.[3][4] The most common and biologically active ecdysteroid in insects is 20-hydroxyecdysone (B1671079) (20E).[2]

Due to their unique biological effects, including anabolic and adaptogenic properties in mammals without the androgenic side effects of vertebrate steroids, ecdysteroids are of significant interest in pharmacology and medicine.[3][4][[“]][6] Chemical modification, particularly acetylation, is a key strategy for altering their physicochemical properties and biological activity. Acetylation, the addition of an acetyl group (–COCH₃) to hydroxyl moieties, can influence a molecule's polarity, solubility, and ability to interact with biological targets. This guide focuses on how acetylation impacts the bioactivity of ecdysteroids by examining their interaction with the ecdysone (B1671078) receptor and other biological targets.

The Canonical Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids in insects are primarily mediated through a nuclear receptor complex.[2][7] This signaling cascade begins when an ecdysteroid binds to the Ecdysone Receptor (EcR), a ligand-activated transcription factor.[1] EcR must form a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR), to become fully functional.[1][7][8]

In the absence of a ligand, the EcR-USP heterodimer may bind to specific DNA sequences known as ecdysone response elements (EcREs) and actively repress gene transcription.[7][9] Upon binding of an ecdysteroid like 20E, the receptor complex undergoes a conformational change.[7] This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which then initiates the transcription of target genes.[10] This process triggers a hierarchical cascade of gene expression that orchestrates major developmental transitions.[8][10] Acetylation can modify the ecdysteroid's affinity for the EcR ligand-binding pocket, thereby modulating the entire downstream signaling pathway.

References

- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]

- 4. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sdbonline.org [sdbonline.org]

The Role of 2-O-Acetyl-20-hydroxyecdysone in Insect Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids are crucial steroid hormones that orchestrate the complex processes of insect development, including molting and metamorphosis. The primary active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E), which exerts its effects by binding to a nuclear receptor complex and regulating gene expression. While the function of 20E is extensively studied, the specific roles of its metabolites, such as 2-O-Acetyl-20-hydroxyecdysone, are less well understood. This technical guide provides an in-depth overview of the current understanding of this compound's function, primarily positioning it within the broader context of 20E metabolism as an inactivation product and potential storage form. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Central Role of 20-Hydroxyecdysone

Insect development is characterized by a series of distinct life stages, with transitions between them marked by molting and, in holometabolous insects, metamorphosis. These developmental events are under the tight control of steroid hormones known as ecdysteroids. The principal active ecdysteroid in most insects is 20-hydroxyecdysone (20E).[1][2][3] 20E is synthesized from dietary cholesterol or phytosterols (B1254722) in the prothoracic glands and is released into the hemolymph in pulses.[4][5][6] These pulses of 20E trigger a cascade of gene expression changes that are essential for the initiation of molting and metamorphosis.

The biological activity of 20E is mediated through its binding to a heterodimeric nuclear receptor composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[3] The 20E-EcR/USP complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

Metabolism of 20-Hydroxyecdysone: The Formation of this compound

The titer of active 20E in the hemolymph is meticulously regulated not only by its biosynthesis but also by its metabolic inactivation.[7][8] Insects possess complex detoxification mechanisms to clear active ecdysteroids from the system once their signaling role is complete.[9][10] One of the key metabolic pathways for 20E inactivation is through conjugation, including acetylation, to form more polar or, in some cases, apolar compounds that can be more easily excreted or stored.

This compound is a metabolite of 20E, formed by the enzymatic addition of an acetyl group to the hydroxyl group at the C-2 position. While the specific enzymes responsible for this acetylation in many insects have not been fully characterized, the presence of such metabolites points to the existence of ecdysteroid-specific acetyltransferases. Studies on the metabolism of injected radiolabeled 20E in various insects, such as Drosophila melanogaster and Plodia interpunctella, have identified the formation of acylated ecdysteroids, including fatty acid esters at the C-22 position.[8][10] Although less commonly reported, acetylation at the C-2 position also contributes to the pool of inactivated ecdysteroids.

The general consensus is that acetylation, along with other modifications like phosphorylation and glycosylation, serves to inactivate 20E, preventing it from binding to its receptor and terminating the hormonal signal.

The Function of this compound: Inactivation and Potential Storage

Direct experimental evidence elucidating a specific, independent function for this compound in insect development is limited. The prevailing hypothesis is that its primary role is in the metabolic clearance and regulation of active 20E levels.

-

Inactivation: Acetylation of 20E at the C-2 position is believed to significantly reduce its binding affinity for the EcR/USP receptor complex. This is inferred from the general principle that modifications to the steroid nucleus of ecdysteroids often lead to a loss of biological activity. By converting 20E to its acetylated form, insects can effectively terminate the ecdysteroid signal, which is crucial for the precise timing of developmental events.

-

Potential Storage Form: Some studies on ecdysteroid conjugates suggest a role as reversible storage forms. For instance, polar conjugates of 20E have been shown to accumulate and are later hydrolyzed back to the active hormone at subsequent developmental stages.[7] It is plausible that this compound could, in some species or tissues, act as a temporary, inactive reservoir of 20E that can be rapidly reactivated by deacetylation when needed. However, direct evidence for the reactivation of this compound is currently lacking.

Quantitative Data on Ecdysteroid Titers

Precise quantification of different ecdysteroids in insect hemolymph is critical for understanding their physiological roles. The table below summarizes representative data on ecdysteroid titers during insect development. It is important to note that specific values can vary significantly between species and developmental stages. Data specifically isolating this compound is scarce in the literature; therefore, the table focuses on the primary active hormone, 20E, to provide context for its regulation.

| Insect Species | Developmental Stage | Ecdysteroid Measured | Titer Range | Analytical Method |

| Drosophila melanogaster | Third Instar Larva | 20-Hydroxyecdysone | 5-15 pg/larva (early peaks) | RP-HPLC, RIA |

| Manduca sexta | Fifth Instar Larva | 20-Hydroxyecdysone | 100-3000 ng/g wet weight | RIA |

| Bombyx mori | Fifth Instar Larva | 20-Hydroxyecdysone | 200-2500 ng/ml hemolymph | HPLC-UV |

| Callinectes sapidus | Late Premolt | 20-Hydroxyecdysone | 210-330 ng/ml hemolymph | RP-HPLC, RIA |

Table 1: Representative Titers of 20-Hydroxyecdysone during Insect Development. Note the dynamic range of 20E, highlighting the importance of both synthesis and inactivation pathways in regulating its concentration.

Experimental Protocols

Investigating the function of this compound requires robust methods for the extraction, separation, identification, and quantification of ecdysteroids, as well as bioassays to determine their biological activity.

Extraction and Analysis of Ecdysteroids from Hemolymph

This protocol provides a general workflow for the analysis of ecdysteroids from insect hemolymph.

Methodology:

-

Hemolymph Collection: Hemolymph is collected from staged insects, often with the addition of protease inhibitors and antioxidants to prevent degradation.

-

Extraction: Ecdysteroids are extracted from the hemolymph using a polar solvent such as methanol. The sample is vortexed and then centrifuged to pellet proteins and other precipitates.

-

Liquid-Liquid Partition: To remove lipids that can interfere with subsequent analyses, the methanol extract is often subjected to a liquid-liquid partition with a nonpolar solvent like n-hexane.

-

Solid-Phase Extraction (SPE): The aqueous phase is then passed through a C18 SPE cartridge to concentrate the ecdysteroids and remove more polar impurities. The ecdysteroids are eluted with a higher concentration of methanol.

-

RP-HPLC Separation: The concentrated extract is separated by RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) or methanol in water. This allows for the separation of different ecdysteroids based on their polarity. This compound, being more nonpolar than 20E, will have a longer retention time.

-

Detection and Quantification:

-

Radioimmunoassay (RIA): Fractions from the HPLC can be subjected to RIA using specific antibodies against ecdysteroids for highly sensitive quantification.[11][12]

-

Mass Spectrometry (MS): For structural confirmation and quantification, HPLC can be coupled to a mass spectrometer (LC-MS). This allows for the precise identification of this compound based on its mass-to-charge ratio and fragmentation pattern.

-

In Vitro Ecdysteroid Metabolism Assay

This assay can be used to identify tissues capable of metabolizing 20E and to characterize the resulting metabolites.

References

- 1. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxyecdysone (20E) Primary Response Gene E75 Isoforms Mediate Steroidogenesis Autoregulation and Regulate Developmental Timing in Bombyx - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation and reactivation of 20-hydroxyecdysone during pupal-adult development of the fleshfly, Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of ecdysone and 20-hydroxyecdysone in adult Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fst.ac.ma [fst.ac.ma]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Sentinel's Shield: A Technical Guide to 2-O-Acetyl-20-hydroxyecdysone in Plant Defense

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate role of 2-O-Acetyl-20-hydroxyecdysone, a less-studied phytoecdysteroid, in the sophisticated defense mechanisms of plants against herbivorous insects. While the parent compound, 20-hydroxyecdysone (B1671079) (20E), is well-documented for its insecticidal properties, this paper synthesizes the current understanding of its acetylated derivative, offering insights into its biosynthesis, mode of action, and the experimental methodologies crucial for its investigation.

Introduction: The Chemical Arms Race

Plants, in their continuous evolutionary battle with herbivores, have developed a vast arsenal (B13267) of chemical defenses. Among these are phytoecdysteroids, plant-produced compounds that mimic insect molting hormones, leading to developmental disruptions and mortality in phytophagous insects.[1] 20-hydroxyecdysone is a prominent phytoecdysteroid, and its presence in various plant species confers significant protection.[2][3] This guide focuses on an acetylated variant, this compound, exploring its potential as a key player in plant defense.

Biosynthesis of this compound in Plants

The biosynthesis of phytoecdysteroids originates from the mevalonate (B85504) pathway, with acetyl-CoA serving as the primary precursor.[2] While the complete biosynthetic pathway of this compound has not been fully elucidated in plants, it is hypothesized to be a modification of the 20-hydroxyecdysone synthesis pathway. The final step would involve the enzymatic acetylation of the 2-hydroxyl group of 20-hydroxyecdysone. The specific acetyltransferase responsible for this reaction in plants is yet to be identified.

Mode of Action: A Deceptive Signal

The primary defense mechanism of phytoecdysteroids lies in their ability to disrupt the insect endocrine system.[1] Upon ingestion by an herbivore, these compounds bind to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that regulates molting and metamorphosis.[4] This binding mimics the natural insect hormone, 20-hydroxyecdysone, triggering premature and incomplete molting, leading to developmental abnormalities and ultimately, death.[5]

The acetylation of 20-hydroxyecdysone at the 2-O position may represent a plant strategy to enhance the compound's efficacy or to counteract insect detoxification mechanisms. Some insects are known to metabolize ingested 20-hydroxyecdysone through various pathways, including acylation, to reduce its toxicity.[5] By producing an already acetylated form, plants may bypass these detoxification pathways, ensuring the compound reaches its target receptor.

Quantitative Data

Direct quantitative data on the concentration of this compound in various plant species and its specific insecticidal activity is currently limited in publicly available literature. However, studies on the plant Serratula coronata have identified the presence of various phytoecdysteroids, including acetylated forms like 20-hydroxyecdysone 22-acetate.[6][7] This suggests that acetylated ecdysteroids are naturally occurring and likely contribute to the plant's overall defense.

The following table summarizes the known concentrations of the parent compound, 20-hydroxyecdysone, in various plants, providing a baseline for future comparative studies.

| Plant Species | Tissue | 20-hydroxyecdysone Concentration (µg/g dry weight) |

| Serratula coronata | Aerial Parts | - |

| Spinacia oleracea (Spinach) | Leaves | - |

| Chenopodium quinoa (Quinoa) | Seeds | - |

| Achyranthes aspera | Whole Plant | - |

Note: Specific concentrations for this compound are not yet widely reported. The data for 20-hydroxyecdysone is provided for context.

Experimental Protocols

Investigating the role of this compound in plant defense requires a combination of phytochemical analysis and entomological bioassays.

Extraction and Isolation of this compound

This protocol is adapted from methods used for the extraction of less polar phytoecdysteroids.[6][8]

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Serratula coronata) and grind it into a fine powder.

-

Initial Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure.

-

Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture (e.g., 1:1 v/v) and partition it against a non-polar solvent like n-hexane to remove lipids and chlorophyll.

-

Further Partitioning: Extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to isolate the less polar phytoecdysteroids, including acetylated forms.

-

Chromatographic Separation: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water. Monitor the eluent at approximately 242 nm.[9]

Quantification by HPLC-MS/MS

For accurate quantification, a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended.

-

Sample Preparation: Prepare a standard solution of this compound of known concentration. Prepare extracts from plant tissue as described above.

-

LC Separation: Use a C18 column with a gradient elution of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.

-

Quantification: Construct a calibration curve using the standard solutions and determine the concentration of the analyte in the plant extracts.

Insect Bioassays

To assess the insecticidal activity of this compound, various bioassays can be employed.

-

Diet Incorporation Assay: Incorporate known concentrations of the purified compound into the artificial diet of a model insect herbivore (e.g., Spodoptera littoralis or Tribolium castaneum).

-

Leaf Disc Choice Assay: Treat leaf discs with a solution of the test compound and a control solution (solvent only). Place the discs in a petri dish with the insect and record the feeding preference.

-

Topical Application: Apply a precise amount of the compound directly to the cuticle of the insect to assess contact toxicity.

-

Parameters to Measure: Monitor insect mortality, developmental time, pupation success, adult emergence, and any morphological abnormalities.

Plant Defense Signaling

The production of phytoecdysteroids is often induced or enhanced upon herbivore attack.[1] While the specific signaling cascade leading to the synthesis of this compound is unknown, it is likely integrated into the broader plant defense signaling network. This network involves the perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs), leading to the activation of signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA). These hormones, in turn, regulate the expression of genes involved in the biosynthesis of defense compounds.

Conclusion and Future Directions

This compound represents a potentially significant, yet understudied, component of plant chemical defense. Its structural similarity to the primary insect molting hormone, coupled with the strategic addition of an acetyl group, suggests a sophisticated evolutionary adaptation to deter herbivory. Further research is imperative to fully understand its role. Key areas for future investigation include:

-

Elucidation of the complete biosynthetic pathway and identification of the specific acetyltransferases involved.

-

Comprehensive quantitative analysis of its distribution across a wider range of plant species.

-

Comparative insect bioassays to determine its efficacy relative to 20-hydroxyecdysone against a variety of insect pests.

-

Investigation of the plant signaling pathways that regulate its production in response to herbivore attack.

A deeper understanding of this compound and other acetylated phytoecdysteroids will not only enhance our knowledge of plant-insect interactions but also open new avenues for the development of novel, bio-based insecticides and pharmaceuticals.

References

- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fst.ac.ma [fst.ac.ma]

- 6. CCCC 2005, Volume 70, Issue 12, Abstracts pp. 2038-2052 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. Phytoecdysteroids from the juice of Serratula coronata L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Identifying Novel Ecdysteroid Acetates in Insect Hemolymph

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the identification and characterization of novel ecdysteroid acetates in insect hemolymph. Ecdysteroids are crucial steroid hormones that regulate key physiological processes in insects, including molting and metamorphosis. While major ecdysteroids like 20-hydroxyecdysone (B1671079) are well-studied, their conjugated forms, such as acetates, represent a developing area of research that could unveil new regulatory mechanisms and potential targets for insect control and drug development.

Introduction to Ecdysteroid Acetates

Ecdysteroids can be modified through various conjugation reactions, including phosphorylation, glycosylation, and acylation. Acetylation, the addition of an acetyl group, can alter the polarity, stability, and biological activity of the parent ecdysteroid. The identification of ecdysteroid acetates, such as 20-hydroxyecdysone acetate (B1210297) found in the eggs of Locusta migratoria, suggests that these molecules may play a role in ecdysteroid metabolism and function[1]. This guide outlines the key experimental protocols for the extraction, purification, and structural elucidation of these potentially low-abundance, yet significant, metabolites from insect hemolymph.

Experimental Workflow

The successful identification of novel ecdysteroid acetates requires a systematic and multi-step approach. The following workflow provides a logical sequence for the isolation and characterization of these compounds from insect hemolymph.

Caption: A generalized workflow for the identification and characterization of novel ecdysteroid acetates from insect hemolymph.

Detailed Experimental Protocols

Hemolymph Collection

A critical first step is the collection of high-quality hemolymph with minimal contamination and degradation of target analytes.

-

Materials:

-

Chilled microcentrifuge tubes

-

Phenylthiourea (PTU) solution (to prevent melanization)

-

Calibrated microcapillary tubes or fine-tipped glass needles

-

Anesthetizing agent (e.g., CO2 or ice)

-

-

Protocol:

-

Anesthetize the insect on ice or with a brief exposure to CO2.

-

Carefully puncture a soft membrane, such as at the base of a leg or antenna, with a sterile microcapillary tube or needle.

-

Collect the exuding hemolymph into a chilled microcentrifuge tube containing a small crystal of PTU or a droplet of PTU solution to inhibit phenoloxidase activity.

-

Immediately freeze the collected hemolymph at -80°C to prevent enzymatic degradation of ecdysteroids.

-

Extraction and Purification of Ecdysteroid Acetates

This protocol is designed to efficiently extract a broad range of ecdysteroids, including polar and apolar conjugates, from the complex hemolymph matrix.

-

Materials:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Protocol:

-

To 100 µL of hemolymph, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Re-extract the pellet with another 200 µL of methanol, centrifuge, and combine the supernatants.

-

Dry the combined supernatant under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried extract in 1 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove highly polar impurities.

-

Elute the ecdysteroids with 5 mL of 80% methanol in water.

-

Dry the eluate under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

-

Chromatographic Separation and Mass Spectrometric Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation, detection, and quantification of ecdysteroids.

-

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

-

-

HPLC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Parameters:

-

Ionization Mode: Positive ESI

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for novel compound discovery.

-

Collision Energy: Optimized for each target compound.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation of a novel ecdysteroid acetate, NMR spectroscopy is indispensable. This requires a larger quantity of purified compound.

-

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe.

-

-

Sample Preparation:

-

The purified compound from multiple HPLC runs is pooled and dried.

-

The sample is dissolved in a deuterated solvent (e.g., CD3OD or DMSO-d6).

-

-

Experiments:

-

1D NMR: ¹H and ¹³C spectra to identify the basic carbon skeleton and functional groups.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons and confirm the position of the acetate group. NOESY experiments can help determine the stereochemistry.

-

Data Presentation

Quantitative data for known and potentially novel ecdysteroid acetates should be presented in a clear, tabular format to facilitate comparison across different developmental stages or experimental conditions.

| Ecdysteroid Acetate | Putative Structure | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Concentration (ng/mL hemolymph) |

| 20-Hydroxyecdysone acetate | 20-hydroxyecdysone with an acetyl group at C-2, C-3, or C-22 | To be determined | e.g., [M+H]⁺ | Specific fragments | To be quantified |

| Ecdysone (B1671078) acetate | Ecdysone with an acetyl group at C-2, C-3, or C-22 | To be determined | e.g., [M+H]⁺ | Specific fragments | To be quantified |

| Novel Acetate 1 | To be elucidated | To be determined | e.g., [M+H]⁺ | Specific fragments | To be quantified |

Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of 20-hydroxyecdysone to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes. The role of ecdysteroid acetates in this pathway is not yet fully understood. They could represent inactive storage forms, intermediates in metabolic pathways, or even possess unique signaling properties.

Caption: A simplified diagram of the canonical ecdysteroid signaling pathway and the potential metabolic relationship of ecdysteroid acetates.

Conclusion

The identification of novel ecdysteroid acetates in insect hemolymph presents an exciting frontier in insect endocrinology. The methodologies outlined in this guide provide a robust framework for researchers to explore this area. By combining advanced analytical techniques with careful experimental design, it will be possible to elucidate the structures, quantities, and biological roles of these modified steroid hormones, potentially leading to new strategies for insect pest management and the development of novel therapeutics.

References

A Technical Guide to the Spectroscopic Analysis of 2-O-Acetyl-20-hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-O-Acetyl-20-hydroxyecdysone

This compound is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting and development of arthropods. It is also found in a variety of plants, where it is believed to act as a defense compound against insect herbivores. The compound has garnered interest in the scientific community for its potential pharmacological activities. Structurally, it is an acetylated derivative of 20-hydroxyecdysone (B1671079), with an acetyl group at the C-2 position.

Chemical Structure:

-

Systematic Name: [(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate[1]

-

Molecular Formula: C₂₉H₄₆O₈[1]

-

Molecular Weight: 522.67 g/mol [2]

-

CAS Number: 19536-25-5[1]

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables provide the complete ¹H and ¹³C NMR assignments for 20-hydroxyecdysone for reference.[3][4]

Table 1: ¹H NMR Spectroscopic Data of 20-Hydroxyecdysone (Reference Data)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.85 | m | |

| 1β | 2.95 | m | |

| 2 | 3.99 | m | |

| 3 | 4.15 | m | w = 22 |

| 4α | 2.35 | m | |

| 4β | 2.45 | m | |

| 5 | 2.10 | d | 9.0 |

| 7 | 5.80 | d | 2.5 |

| 9 | 3.15 | m | |

| 11α | 1.65 | m | |

| 11β | 1.95 | m | |

| 12α | 1.50 | m | |

| 12β | 2.15 | m | |

| 15α | 1.70 | m | |

| 15β | 2.05 | m | |

| 16α | 1.60 | m | |

| 16β | 1.90 | m | |

| 17 | 2.40 | t | 9.0 |

| 18-CH₃ | 0.91 | s | |

| 19-CH₃ | 0.88 | s | |

| 21-CH₃ | 1.19 | s | |

| 22 | 3.94 | dd | 9.0, 2.5 |

| 23α | 1.72 | m | |

| 23β | 1.69 | m | |

| 24 | 1.65 | m | |

| 26-CH₃ | 1.20 | s | |

| 27-CH₃ | 1.18 | s |

Data is for 20-hydroxyecdysone and serves as a reference. The chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of 20-Hydroxyecdysone (Reference Data)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.08 |

| 2 | 68.10 |

| 3 | 68.10 |

| 4 | 32.45 |

| 5 | 51.50 |

| 6 | 206.5 |

| 7 | 122.2 |

| 8 | 168.0 |

| 9 | 31.50 |

| 10 | 37.48 |

| 11 | 21.50 |

| 12 | 31.80 |

| 13 | 47.80 |

| 14 | 85.3 |

| 15 | 31.20 |

| 16 | 21.80 |

| 17 | 50.50 |

| 18 | 17.50 |

| 19 | 24.50 |

| 20 | 78.5 |

| 21 | 21.20 |

| 22 | 77.9 |

| 23 | 28.50 |

| 24 | 43.50 |

| 25 | 71.3 |

| 26 | 29.80 |

| 27 | 29.50 |

Data is for 20-hydroxyecdysone and serves as a reference. The chemical shifts can vary slightly depending on the solvent and instrument used.

Expected ¹H and ¹³C NMR Spectral Changes for this compound:

-

¹H NMR:

-

The proton at C-2 (H-2) is expected to show a significant downfield shift (to approximately δ 4.8-5.2 ppm) due to the deshielding effect of the adjacent acetyl group.

-

A sharp singlet corresponding to the three protons of the acetyl group (CH₃-COO-) would appear around δ 2.0-2.2 ppm.

-

-

¹³C NMR:

-

The carbon at C-2 will be shifted downfield.

-

A new signal for the acetyl carbonyl carbon (CH₃-C OO-) will be present in the range of δ 170-175 ppm.

-

A new signal for the acetyl methyl carbon (C H₃-COO-) will appear around δ 20-25 ppm.

-

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can provide structural information through fragmentation analysis.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Ion | Expected m/z | Notes |

| ESI+ | [M+H]⁺ | 523.3265 | Protonated molecule |

| ESI+ | [M+Na]⁺ | 545.3085 | Sodium adduct |

| ESI+ | [M+K]⁺ | 561.2824 | Potassium adduct |

| ESI- | [M-H]⁻ | 521.3117 | Deprotonated molecule |

Expected Fragmentation Pattern:

The fragmentation of ecdysteroids in mass spectrometry is characterized by successive losses of water molecules from the steroid nucleus and side chain. For this compound, additional characteristic fragmentation would involve the loss of the acetyl group (as acetic acid, 60 Da, or as a ketene, 42 Da).

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H | Stretching vibration of hydroxyl groups |

| 2970-2850 | C-H | Stretching vibration of sp³ hybridized C-H bonds |

| ~1735 | C=O (ester) | Stretching vibration of the acetyl carbonyl group |

| ~1650 | C=O (α,β-unsaturated ketone) | Stretching vibration of the C-6 ketone |

| ~1240 | C-O (ester) | Stretching vibration of the ester C-O bond |

Experimental Protocols

The following sections detail generalized protocols for the isolation and spectroscopic analysis of this compound from plant material.

A common method for the extraction and purification of ecdysteroids from plants involves several chromatographic steps.

-

Extraction:

-

Dried and powdered plant material (e.g., from Serratula coronata or Rhaponticum carthamoides) is extracted with a polar solvent such as methanol (B129727) or ethanol, often using maceration or Soxhlet extraction.

-

The crude extract is then concentrated under reduced pressure.

-

-

Solvent Partitioning:

-